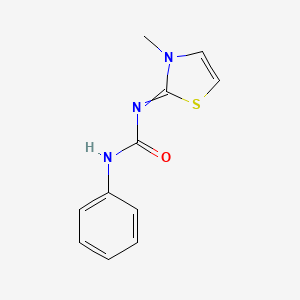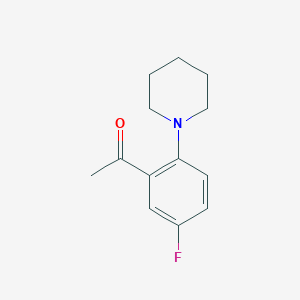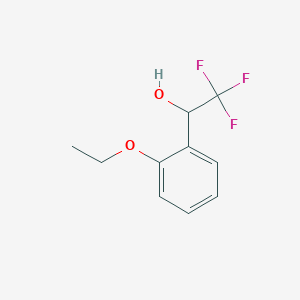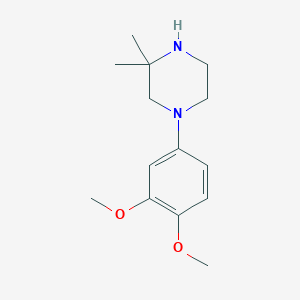
1-(3-Methyl-2-thiazolylidene)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 3-methyl-2,3-dihydro-1,3-thiazole can be prepared by reacting 3-methyl-2-butanone with thiourea under acidic conditions.
-
Formation of the Phenylurea Moiety: : The phenylurea moiety can be introduced by reacting the thiazole intermediate with phenyl isocyanate. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced at the urea moiety to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The thiazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents. Reagents like bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles
Applications De Recherche Scientifique
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the methyl group on the thiazole ring.
3-(3-methyl-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the dihydro structure in the thiazole ring.
Uniqueness
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is unique due to the presence of both the methyl group and the dihydro structure in the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C11H11N3OS |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
Clé InChI |
KWALDNQIQIFHQI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)



![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)


